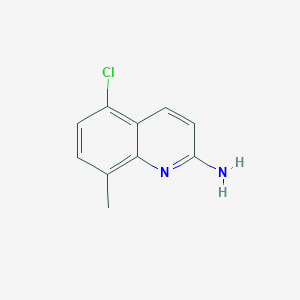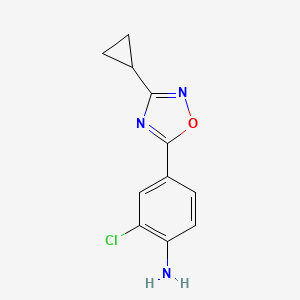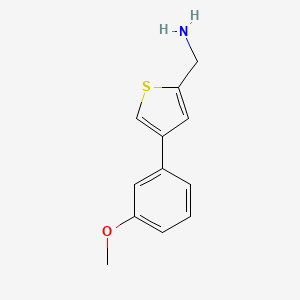
Chlorure de 4-chloro-1-méthyl-1H-pyrazole-3-carbonyle
Vue d'ensemble
Description
4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Agents antimicrobiens
Chlorure de 4-chloro-1-méthyl-1H-pyrazole-3-carbonyle : est un précurseur précieux dans la synthèse de dérivés de pyrazole qui présentent des propriétés antimicrobiennes. Ces dérivés peuvent être conçus pour cibler des voies microbiennes spécifiques, ce qui pourrait conduire au développement de nouveaux antibiotiques efficaces contre les souches résistantes .
Chimie agricole : Développement de pesticides
En agriculture, les composés dérivés du This compound peuvent être utilisés pour créer des pesticides. Le groupement pyrazole est connu pour son rôle dans la perturbation du cycle de vie des ravageurs, offrant un moyen de protéger les cultures sans nuire à l'environnement en raison de sa toxicité sélective .
Synthèse organique : Création de composés hétérocycliques
Ce composé sert de brique élémentaire en synthèse organique, en particulier dans la construction de composés hétérocycliques. Sa réactivité permet la création de molécules complexes qui sont essentielles dans diverses industries chimiques, notamment les produits pharmaceutiques et la science des matériaux .
Découverte de médicaments : Recherche anticancéreuse
Les dérivés de pyrazole synthétisés à partir du This compound sont en cours de recherche pour leurs propriétés anticancéreuses. Ces composés peuvent inhiber la croissance et la prolifération des cellules cancéreuses, ce qui en fait des candidats prometteurs pour de nouvelles thérapies anticancéreuses .
Chimie de coordination : Synthèse de ligands
En chimie de coordination, le This compound est utilisé pour synthétiser des ligands qui peuvent se lier à des ions métalliques. Ces complexes ligand-métal ont des applications potentielles dans la catalyse, les matériaux magnétiques et les technologies de détection .
Chimie organométallique : Développement de catalyseurs
La capacité du composé à agir comme ligand s'étend également à la chimie organométallique, où il peut former des complexes avec des métaux utilisés comme catalyseurs dans diverses réactions chimiques. Ces catalyseurs peuvent améliorer l'efficacité et la sélectivité des réactions, conduisant à des procédés chimiques plus durables .
Mécanisme D'action
Target of Action
Pyrazoles, the core structure of this compound, are known to interact with a variety of biological targets, including enzymes and receptors . .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . The specific interactions of this compound with its targets, and the resulting changes, would need to be determined through experimental studies.
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Propriétés
IUPAC Name |
4-chloro-1-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGVYWVYYZYMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)
![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)
![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)




![2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxylic acid](/img/structure/B1427179.png)





